molecular formula C22H27N3O3 B11170213 3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide

3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide

Cat. No.: B11170213
M. Wt: 381.5 g/mol
InChI Key: NMLOOUWQRRARPV-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The piperazine core is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is unique due to its specific structural features, including the ethoxypropanamide moiety and the phenylpiperazine core.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C22H27N3O3/c1-2-28-17-12-21(26)23-20-11-7-6-10-19(20)22(27)25-15-13-24(14-16-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,23,26)

InChI Key

NMLOOUWQRRARPV-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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